6-ethynyl-2,3-dihydro-1,4-benzodioxine
Description
Properties
CAS No. |
1057670-26-4 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethynyl 2,3 Dihydro 1,4 Benzodioxine and Its Derivatives
Strategies for Benzodioxine Ring Formation
The construction of the 2,3-dihydro-1,4-benzodioxine skeleton is the foundational step. Methodologies generally focus on forming the dioxane ring onto a pre-functionalized benzene (B151609) precursor to ensure correct substituent placement.
Cyclization Reactions for 2,3-Dihydro-1,4-benzodioxine Core Synthesis
The most prevalent method for constructing the 2,3-dihydro-1,4-benzodioxine core is the Williamson ether synthesis, which involves the condensation of a catechol derivative with a 1,2-dielectrophilic ethane species. synarchive.com A common approach is the reaction of a catechol with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). synarchive.comscirp.org
To synthesize a precursor for 6-ethynyl-2,3-dihydro-1,4-benzodioxine, one would typically start with a 4-substituted catechol. For instance, 3,4-dihydroxybenzaldehyde can be reacted with 1,2-dibromoethane under alkaline conditions to produce 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, an important intermediate. google.com Similarly, starting from gallic acid (3,4,5-trihydroxybenzoic acid), derivatives functionalized at the 6-position can be prepared. scirp.org
Alternative cyclization strategies include the reaction of catechols with epoxides, such as epichlorohydrin, which proceeds via O-alkylation followed by a base-induced intramolecular cyclization to form the dioxane ring.
Table 1: Examples of Cyclization Reactions for Benzodioxine Core Synthesis To view the data, click the buttons to display the interactive table.
View Data Table
| Starting Material | Reagents | Product | Reference |
| 3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane, Base | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | google.com |
| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃, DMF | Methyl 2,3-dihydrobenzo[b] alfa-chemistry.comchem-station.comdioxine-5-carboxylate | synarchive.com |
| Catechol | Chloroacrylonitrile, K₂CO₃, Acetone | 2-Cyano-1,4-benzodioxane | |
| Catechol | Glycidyl tosylate, K₂CO₃, DMF | (S)-2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine |
Regioselective Functionalization of the Aromatic Ring
Achieving substitution specifically at the C-6 position is critical. The regioselectivity of the synthesis is most effectively controlled by starting with a catechol already bearing the desired functional group (or a precursor to it) at the 4-position. This directs the annulation of the dioxane ring and establishes the C-6 substitution pattern on the final benzodioxane product. For example, using 4-bromocatechol or 4-iodocatechol in a condensation reaction with 1,2-dibromoethane would yield 6-bromo- or 6-iodo-2,3-dihydro-1,4-benzodioxine, respectively. These halogenated derivatives are ideal precursors for introducing the ethynyl (B1212043) group.
Direct functionalization of the unsubstituted 2,3-dihydro-1,4-benzodioxine ring via electrophilic aromatic substitution, such as Friedel-Crafts reactions, often presents challenges in controlling regioselectivity and can lead to mixtures of positional isomers.
Introduction of the Ethynyl Group
Once a 6-functionalized 2,3-dihydro-1,4-benzodioxine is obtained, the ethynyl moiety can be installed. The choice of method depends on the nature of the functional group at the C-6 position.
Palladium-Catalyzed Coupling Reactions for Alkyne Installation
The Sonogashira cross-coupling reaction is the most prominent and versatile method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgwikipedia.org This reaction is ideally suited for converting a 6-halo-2,3-dihydro-1,4-benzodioxine (where the halogen is typically bromine or iodine) into this compound.
The reaction employs a palladium catalyst, often in combination with a copper(I) co-catalyst and an amine base. wikipedia.org A common terminal alkyne used is trimethylsilylacetylene (TMSA), which introduces a protected ethynyl group. The trimethylsilyl (TMS) group can then be easily removed under mild basic conditions to yield the terminal alkyne.
Table 2: Typical Conditions for Sonogashira Coupling To view the data, click the buttons to display the interactive table.
View Data Table
| Component | Example Reagents | Typical Conditions | Role | Reference |
| Aryl Halide | 6-Bromo-2,3-dihydro-1,4-benzodioxine | - | Substrate | |
| Alkyne | Trimethylsilylacetylene (TMSA) | - | Ethynyl source | wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.5-5 mol% | Primary catalyst | wikipedia.org |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 1-10 mol% | Co-catalyst | wikipedia.org |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2-3 equivalents | Acid scavenger | wikipedia.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous | Reaction medium | wikipedia.org |
Alternative Ethynylation Protocols
While palladium-catalyzed coupling is the dominant strategy, other methods can be employed, particularly when starting from a different functional group.
Corey-Fuchs Reaction: This two-step protocol provides a reliable method for converting an aldehyde into a terminal alkyne. chem-station.comsynarchive.com The synthesis would begin with 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. google.com
Step 1: The aldehyde reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form the corresponding 1,1-dibromoalkene intermediate. synarchive.com
Step 2: Treatment of the dibromoalkene with a strong base, such as n-butyllithium (n-BuLi), induces elimination and metal-halogen exchange to furnish the terminal alkyne. alfa-chemistry.comsynarchive.com
Seyferth-Gilbert Homologation: This reaction offers a one-pot conversion of an aldehyde to a terminal alkyne using an organophosphorus reagent. organic-chemistry.orgyoutube.com The Ohira-Bestmann modification, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate, is particularly effective and proceeds under milder conditions (e.g., K₂CO₃ in methanol), making it compatible with a wider range of functional groups compared to the Corey-Fuchs reaction. organic-chemistry.org
Stereoselective Synthesis of Chiral 1,4-Benzodioxane (B1196944) Derivatives
The 2,3-dihydro-1,4-benzodioxine scaffold can possess chirality when substituted at the C-2 and/or C-3 positions. The development of stereoselective synthetic methods has been a significant area of research, driven by the importance of enantiomerically pure compounds in medicinal chemistry. nrochemistry.com
Several advanced strategies have been developed:
Asymmetric Hydrogenation: Chiral iridium-based catalysts have been successfully used for the direct asymmetric hydrogenation of 2-substituted-1,4-benzodioxine precursors to yield 2-substituted chiral 1,4-benzodioxanes with excellent enantioselectivities (up to 99:1 er). synarchive.com
Palladium-Catalyzed Asymmetric Reactions: Highly enantioselective methods, such as palladium-catalyzed intramolecular alkene aryloxyarylation reactions, have been developed to construct chiral 1,4-benzodioxanes containing quaternary stereocenters.
Starting from Chiral Precursors: Chiral 1,4-benzodioxanes can be synthesized by starting with enantiomerically pure building blocks. For example, the reaction of catechol with chiral glycidyl tosylate under basic conditions can produce chiral 2-(hydroxymethyl)-1,4-benzodioxanes. Another approach involves the Mitsunobu reaction between a phenol and a chiral diol derivative, followed by an acid-mediated cyclization to form the benzodioxane ring.
Table 3: Overview of Stereoselective Synthesis Methods To view the data, click the buttons to display the interactive table.
View Data Table
| Method | Catalyst / Reagent | Substrate Type | Outcome | Reference |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Ligand (BIDIME-dimer) | 2-Substituted-1,4-benzodioxines | High enantioselectivity (up to >99:1 er) | synarchive.com |
| Asymmetric Alkene Aryloxyarylation | Pd Catalyst / Chiral Monophosphorus Ligand | Alkenyl-substituted phenols | Chiral benzodioxanes with quaternary centers | |
| Chiral Pool Synthesis | Chiral Glycidyl Tosylate / Base | Catechol | Enantiomerically enriched 2-substituted benzodioxanes | |
| Mitsunobu Reaction | Diol, Phenol, DEAD, PPh₃ | Chiral diol derivatives | Diastereoselective formation of the benzodioxane ring |
Enantioselective Approaches
The synthesis of enantiomerically pure 2-substituted-1,4-benzodioxane derivatives is critical, as the stereochemistry at the C2 position often dictates the biological activity. unimi.it The 1,4-benzodioxane scaffold is a common feature in molecules targeting various pharmacological systems, including adrenergic, catecholaminergic, and dopaminergic receptors. unimi.it
Enantioselective synthesis can be achieved through several methods, including enzymatic kinetic resolution. For instance, lipases have been successfully used for the enantioselective hydrolysis of (R,S)-methyl 1,4-benzodioxan-2-carboxylate, providing an intermediate for the synthesis of (S)-doxazosin mesylate. unimi.it This highlights the utility of biocatalysis in accessing specific stereoisomers of benzodioxane derivatives.
Another approach involves the use of chiral building blocks. The enantiomers of 2- and 3-hydroxymethyl-2,3-dihydro-1,4-dioxino-[2,3-b]pyridines, which are bioisosteres of benzodioxins, have been synthesized to serve as key intermediates for biologically active compounds. epa.gov These strategies are crucial for investigating the structure-activity relationships where one enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other.
Table 1: Examples of Enantioselective Methods for Benzodioxane Scaffolds
| Method | Starting Material | Product | Key Feature |
|---|---|---|---|
| Enzymatic Hydrolysis | (R,S)-methyl 1,4-benzodioxan-2-carboxylate | (S)-1,4-benzodioxan-2-carboxylic acid | Lipase-catalyzed kinetic resolution unimi.it |
Diastereoselective Control in Dioxane Substitution
In syntheses where a new stereocenter is generated in a molecule that already contains one, diastereoselective control becomes paramount. A notable example is the synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. mdpi.com The synthetic route starts from D-mannitol diacetonide, which is oxidized and then reacted with 4-pentenyl magnesium bromide in a Grignard reaction. This step introduces a new stereocenter, resulting in a mixture of two diastereomers. mdpi.com
While the subsequent steps proceed with the diastereomeric mixture, the products can be separated chromatographically. The assignment of the absolute configuration of each diastereomer is a critical step, often accomplished through advanced NMR techniques like 2D Nuclear Overhauser Effect (NOESY) spectroscopy, combined with molecular modeling. mdpi.com For example, in the synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, the two diastereomers were identified as 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine based on such analysis. mdpi.com This level of stereochemical control and characterization is essential for developing compounds with specific three-dimensional structures required for interaction with biological targets.
Synthesis of Amino-Substituted 2,3-Dihydro-1,4-benzodioxines as Key Intermediates
Amino-substituted 2,3-dihydro-1,4-benzodioxines are valuable intermediates for the synthesis of a wide range of derivatives, particularly those with therapeutic potential. scielo.brscielo.br A common starting material for these syntheses is 2,3-dihydro-1,4-benzodioxin-6-amine. scielo.brscielo.br
This amine can be readily converted into sulfonamides, which serve as a platform for further functionalization. For example, reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride yields N-(2,3-dihydrobenzo mdpi.comscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide. scielo.brscielo.br This intermediate can then be N-alkylated with various halo-acetamides to produce a library of compounds. scielo.brscielo.br
Another key intermediate is 7-Amino-2,3-dihydrobenzo[b] mdpi.comscielo.brdioxine-5-carboxamide. Its synthesis can be achieved from a nitro-substituted precursor via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov These amino-substituted benzodioxines are crucial for introducing diversity and modulating the physicochemical properties of the final molecules.
Table 2: Synthesis of Amino-Substituted Benzodioxine Intermediates
| Starting Material | Reagents | Intermediate Product |
|---|---|---|
| 2,3-dihydro-1,4-benzodioxin-6-amine | 4-methylbenzenesulfonyl chloride, 10% aq. Na2CO3 | N-(2,3-dihydrobenzo mdpi.comscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide scielo.brscielo.br |
Protecting Group Strategies in Multi-Step Syntheses
In the multi-step synthesis of complex molecules like derivatives of this compound, protecting group strategies are essential to mask reactive functional groups and prevent unwanted side reactions. The choice of a protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the ease of its selective removal.
A practical example is seen in the synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. mdpi.com In this pathway, a hydroxyl group is protected as a benzyl ether by reacting it with benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). The benzyl group is a common protecting group for alcohols due to its stability under a wide range of conditions. mdpi.com
The same synthesis also utilizes an acetal as a protecting group. The starting material, D-mannitol diacetonide, contains a diol protected as an isopropylidene acetal. This protecting group is later removed under acidic conditions (e.g., 10% HCl in methanol) to reveal the vicinal diol, which is then activated for the subsequent cyclization step to form the benzodioxane ring. mdpi.com The strategic use of orthogonal protecting groups allows for the selective deprotection and reaction of different functional groups within the same molecule, enabling the construction of complex architectures.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| (R,S)-methyl 1,4-benzodioxan-2-carboxylate |
| (S)-doxazosin mesylate |
| 2- and 3-hydroxymethyl-2,3-dihydro-1,4-dioxino-[2,3-b]pyridines |
| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine |
| D-mannitol diacetonide |
| 4-pentenyl magnesium bromide |
| 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine |
| 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine |
| 2,3-dihydro-1,4-benzodioxin-6-amine |
| 4-methylbenzenesulfonyl chloride |
| N-(2,3-dihydrobenzo mdpi.comscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide |
| 7-Amino-2,3-dihydrobenzo[b] mdpi.comscielo.brdioxine-5-carboxamide |
| Palladium on carbon |
| Benzyl bromide |
Chemical Reactivity and Transformations of 6 Ethynyl 2,3 Dihydro 1,4 Benzodioxine
Reactions Involving the Ethynyl (B1212043) Group
The terminal alkyne is a high-energy functional group that readily participates in addition and coupling reactions. Its reactivity is central to the application of 6-ethynyl-2,3-dihydro-1,4-benzodioxine in constructing more complex molecular architectures.
This compound is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. khanacademy.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). cjcatal.comucalgary.ca
Conceptually, the terminal alkyne of this compound can react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. This reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition that yields a stable 1,4-disubstituted 1,2,3-triazole ring. ucalgary.caorganic-chemistry.org The resulting triazole is a rigid, stable linker that is resistant to metabolic degradation, oxidation, and reduction, making it an attractive structural motif in medicinal chemistry and materials science. cjcatal.comucalgary.ca The reliability and biocompatibility of this reaction allow for the modular assembly of complex molecules, often in aqueous conditions. khanacademy.orgcjcatal.com This makes the CuAAC a powerful tool for creating libraries of compounds for drug discovery by linking the benzodioxine moiety to other pharmacophores or biomolecules. lumenlearning.com
Table 1: Conceptual Framework of CuAAC with this compound
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features |
|---|
The ethynyl group can undergo hydration (the addition of water) across the triple bond. The regiochemical outcome of this reaction is dictated by the specific reagents used.
Markovnikov Hydration : In the presence of aqueous sulfuric acid (H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, hydration of a terminal alkyne like this compound follows Markovnikov's rule. lumenlearning.comopenstax.org The initial reaction forms an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. openstax.orglibretexts.org This would result in the formation of 1-(2,3-dihydrobenzo[b] cjcatal.comopenstax.orgdioxin-6-yl)ethan-1-one.
Anti-Markovnikov Hydration : A complementary method is hydroboration-oxidation. Reaction with a borane (B79455) reagent (e.g., BH₃ or 9-BBN), followed by oxidative workup with hydrogen peroxide (H₂O₂) in a basic solution, results in anti-Markovnikov addition. openstax.orglibretexts.org This process forms an alternative enol intermediate, which tautomerizes to an aldehyde. libretexts.org For this compound, this would produce 2-(2,3-dihydrobenzo[b] cjcatal.comopenstax.orgdioxin-6-yl)acetaldehyde.
Furthermore, the alkyne can function as a dienophile ("diene-loving" component) in Diels-Alder reactions. This [4+2] cycloaddition involves the reaction of the alkyne's π-system with a conjugated diene to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com When an alkyne is used as the dienophile, the resulting cyclohexene (B86901) ring contains an additional double bond originating from the alkyne's second π-bond. youtube.comyoutube.com Electron-withdrawing groups on the alkyne generally accelerate the reaction, but the reaction remains a powerful method for ring formation. libretexts.org
Functionalization of the Benzodioxine Ring System
The 2,3-dihydro-1,4-benzodioxine ring is an electron-rich aromatic system due to the electron-donating resonance effect of the two ether oxygen atoms. This influences its reactivity, particularly in substitution and metalation reactions.
The benzodioxine ring system is an activating group in electrophilic aromatic substitution (EAS), meaning it reacts faster than benzene (B151609) itself. organicchemistrytutor.com The ether oxygens donate electron density into the ring via resonance, particularly at the ortho and para positions relative to the ether linkages. This makes the benzodioxine moiety a strong ortho-para director. organicchemistrytutor.comlibretexts.org
In this compound, the ring is disubstituted. The directing effects of both the dioxine ring and the ethynyl group must be considered.
Dioxine Ring : As a strongly activating ortho-para director, it directs incoming electrophiles to positions 5, 7, and 8.
Ethynyl Group : This group is generally considered to be deactivating and a meta-director for EAS. youtube.com
The powerful ortho-para directing effect of the activating dioxine ring typically overrides the weaker meta-directing effect of the deactivating ethynyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the ether oxygens. Position 7 is sterically hindered by the adjacent ethynyl group. Thus, substitution is most likely to occur at position 5 (ortho to one oxygen and meta to the other) and position 8 (para to one oxygen and ortho to the other).
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Ethynyl-5-nitro-2,3-dihydro-1,4-benzodioxine and 6-Ethynyl-8-nitro-2,3-dihydro-1,4-benzodioxine. masterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | 5-Bromo-6-ethynyl-2,3-dihydro-1,4-benzodioxine and 8-Bromo-6-ethynyl-2,3-dihydro-1,4-benzodioxine. mnstate.edu |
Nucleophilic reactions can target either the ethynyl group or the aromatic ring, depending on the conditions.
Nucleophilic Addition to the Alkyne : While alkynes are generally electron-rich and not susceptible to nucleophilic attack, the terminal proton is weakly acidic (pKa ≈ 25). libretexts.org Treatment with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, deprotonates the alkyne to form a highly nucleophilic acetylide anion. libretexts.orgquora.com This acetylide can then participate in nucleophilic addition reactions with electrophiles like aldehydes and ketones to form propargyl alcohols. libretexts.org
Nucleophilic Aromatic Substitution : Nucleophilic aromatic substitution (NAS) on the electron-rich benzodioxine ring is generally unfavorable. Such reactions typically require the presence of a strong electron-withdrawing group on the aromatic ring to make it susceptible to attack by a nucleophile.
A powerful method for functionalizing the benzodioxine ring is Directed Ortho Metalation (DoM). wikipedia.org In this reaction, a heteroatom-containing substituent, known as a Directed Metalation Group (DMG), complexes with an organolithium reagent (like n-butyllithium) and directs the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org
The ether oxygens of the 2,3-dihydro-1,4-benzodioxine system act as effective DMGs. organic-chemistry.org They can chelate the lithium ion from n-BuLi or s-BuLi, increasing the kinetic acidity of the ortho protons. baranlab.orguwindsor.ca In this compound, this would direct lithiation exclusively to the C5 position, as the C7 position is already substituted. The resulting aryllithium intermediate is a potent nucleophile that can be "quenched" by reacting it with a wide variety of electrophiles to install a new functional group at the C5 position with high regioselectivity. wikipedia.org
Table 3: Examples of Electrophilic Quenches Following Directed Ortho Metalation
| Lithiation Reagent | Electrophile (E⁺) | Product at C5 Position |
|---|---|---|
| n-BuLi or s-BuLi/TMEDA | CO₂ (followed by H⁺ workup) | -COOH (Carboxylic acid) |
| n-BuLi or s-BuLi/TMEDA | DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |
| n-BuLi or s-BuLi/TMEDA | I₂ (Iodine) | -I (Iodide) |
Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions utilizing the Dioxine Moiety
While the ethynyl group and the aromatic ring of this compound are primary sites for many common cross-coupling reactions, the dihydrodioxine moiety also presents opportunities for palladium-catalyzed transformations. These reactions often involve the formation of the benzodioxine ring itself or the functionalization of the saturated heterocyclic portion to introduce new carbon-carbon and carbon-heteroatom bonds.
One significant palladium-catalyzed reaction is the condensation of a catechol (benzene-1,2-diol) with various propargylic carbonates to stereoselectively form 2,3-dihydro-2-ylidene-1,4-benzodioxins. nih.gov This process is believed to proceed through the formation of a σ-allenylpalladium complex. An intermolecular attack by the phenoxide ion on this complex generates a new (σ-allyl)palladium complex, which is in equilibrium with the corresponding (η3-allyl)palladium complex. Subsequent intramolecular attack by the other phenoxide oxygen affords the cyclized benzodioxan product. nih.gov The stereochemistry of the resulting exocyclic double bond (Z or E) can be influenced by the nature of the propargylic carbonate used. nih.gov
This method allows for the introduction of a functionalized side chain at the 2-position of the dioxine ring, which can be a valuable handle for further derivatization. For instance, a palladium-catalyzed synthesis of 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins has been reported. arkat-usa.org This involves the alkylation of the methyl carbonate of 2,3-dihydro-1,4-benzodioxin-2-ylideneethanol with various carbon nucleophiles in the presence of a palladium complex. arkat-usa.org However, the efficiency of this reaction can be influenced by the steric bulk of the nucleophile, with bulkier nucleophiles sometimes leading to the formation of a diene byproduct through β-hydrogen elimination. arkat-usa.org
Another innovative approach is the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. nih.govresearchgate.net This reaction synthesizes 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govnih.govdioxine derivatives. The process involves the oxidative aminocarbonylation of the alkyne, followed by an intramolecular conjugate addition to form the heterocyclic ring with a functionalized exocyclic double bond. nih.govresearchgate.net
These palladium-catalyzed methods demonstrate the utility of this transition metal in constructing and functionalizing the dioxine portion of the benzodioxane scaffold, providing a pathway to complex derivatives from simpler precursors.
Table 1: Examples of Palladium-Catalyzed Reactions for the Functionalization of the 2,3-Dihydro-1,4-benzodioxine Moiety
| Starting Materials | Catalyst/Reagents | Product Type | Ref. |
| Benzene-1,2-diol, Propargylic carbonates | Palladium complex | 2,3-Dihydro-2-ylidene-1,4-benzodioxins | nih.gov |
| 2,3-Dihydro-1,4-benzodioxin-2-ylideneethanol methyl carbonate, Carbon nucleophiles | Pd₂(dba)₃, dppb | 2,3-Dihydro-2-substituted-2-vinyl-1,4-benzodioxins | arkat-usa.org |
| 2-Prop-2-ynyloxyphenols, CO, Air, Secondary amine | PdI₂, KI | 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govnih.govdioxines | nih.govresearchgate.net |
Derivatization Strategies for Enhancing Molecular Complexity
Increasing the molecular complexity of this compound can be achieved by targeting different parts of the molecule. Beyond reactions at the ethynyl group, derivatization of the benzodioxine core is a key strategy. The 2,3-dihydro-1,4-benzodioxin ring system is a prominent feature in many biologically active compounds, and modifications to this scaffold are of significant interest. eurekaselect.commdpi.com
One common approach to derivatization involves the synthesis of the benzodioxine ring from substituted precursors. For example, starting with a substituted catechol or a functionalized three-carbon unit allows for the introduction of various substituents on both the aromatic and heterocyclic rings. The synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivatives, for instance, begins with 2,3-dihydroxybenzoic acid, which is then cyclized with 1,2-dibromoethane. nih.gov This places a carboxamide group on the aromatic ring, which can be a point for further chemical modification. nih.gov
The heterocyclic portion of the 2,3-dihydro-1,4-benzodioxine can also be the focus of derivatization to enhance molecular complexity. The synthesis of 2-substituted derivatives is a common strategy. For example, N-substituted derivatives can be prepared from 2,3-dihydro-1,4-benzodioxin-6-amine. nih.gov In one such strategy, the parent sulfonamide, N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide, is synthesized and then further derivatized by reaction with various 2-bromo-N-(substituted-phenyl)acetamides to yield more complex structures. nih.gov
Furthermore, the synthesis of analogs with modifications on the heterocyclic ring can lead to compounds with interesting biological properties. For instance, the bioisosteric replacement of one of the oxygen atoms in the dioxine ring with other groups, such as a nitrogen atom to form a 1,4-benzoxazine, has been explored. nih.goveurekaselect.com This type of scaffold hopping can significantly alter the properties of the molecule. nih.gov
The introduction of substituents at the 2-position of the dioxine ring is a powerful way to increase molecular complexity and introduce chirality. The absolute configuration at the C2 position of the benzodioxane ring has been shown to be crucial for the biological activity of many compounds. nih.gov
Despite a comprehensive search for experimental spectroscopic and analytical data for the chemical compound "this compound," no specific ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, Raman, or mass spectrometry data for this exact molecule could be located in the public domain.
While general spectroscopic features of the 2,3-dihydro-1,4-benzodioxine core structure are documented for various derivatives, the absence of specific data for the 6-ethynyl substituted compound prevents a detailed and accurate analysis as requested in the outline. The ethynyl group at the 6-position would significantly influence the chemical shifts and coupling constants of the aromatic protons, as well as the vibrational frequencies and mass fragmentation patterns. Without experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this article cannot be generated at this time due to the unavailability of the necessary scientific data for "this compound."
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the analysis of "6-ethynyl-2,3-dihydro-1,4-benzodioxine," enabling both the assessment of its purity and the isolation of the compound from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of "this compound." Due to the aromatic nature of the benzodioxine core and the presence of the ethynyl (B1212043) group, the compound exhibits strong UV absorbance, making UV detection a highly effective method for its quantification and identification.
For analytical purposes, reversed-phase HPLC is typically employed. A C18 column is a common choice for the stationary phase, offering excellent separation of non-polar to moderately polar compounds. The mobile phase often consists of a mixture of acetonitrile and water or methanol and water, with the gradient or isocratic elution profile optimized to achieve baseline separation of the target compound from any starting materials, byproducts, or degradation products. The retention time of "this compound" will be dependent on the specific conditions, but a representative analytical HPLC method is detailed in the table below.
Preparative HPLC utilizes similar principles to analytical HPLC but on a larger scale to isolate and purify significant quantities of the compound. scielo.br The column dimensions are larger, and the flow rates are higher to accommodate larger sample loads. The goal of preparative HPLC is to obtain a highly pure fraction of "this compound" for use in subsequent applications. scirp.org The conditions for a preparative run would be adapted from the analytical method to maximize throughput while maintaining the required purity.
Table 1: Illustrative Analytical HPLC Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 7.5 min |
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC for "this compound" is contingent on its volatility and thermal stability under typical GC operating conditions. Given its molecular weight and the presence of the relatively stable benzodioxine and ethynyl moieties, it is anticipated that the compound possesses sufficient volatility and thermal stability for GC analysis, particularly when coupled with mass spectrometry (GC-MS) for definitive identification. mendeley.comyoutube.com
A typical GC method would involve a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and swept onto the column by an inert carrier gas, such as helium or hydrogen. The temperature of the oven is then ramped to facilitate the separation of the components based on their boiling points and interactions with the stationary phase. mdpi.com The separated components are then detected, often by a flame ionization detector (FID) for quantitative analysis or a mass spectrometer for structural elucidation. For aromatic alkynes, GC-MS is particularly useful as the fragmentation patterns can provide valuable structural information. acs.org
Table 2: Hypothetical GC-MS Parameters for this compound
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | ~ 12.8 min |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details. For "this compound," obtaining a single crystal of suitable quality is a prerequisite for this analysis.
Table 3: Anticipated Crystallographic Data for this compound (Illustrative)
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 6.0 |
| c (Å) | ~ 15.0 |
| β (˚) | ~ 95 |
| Volume (ų) | ~ 710 |
| Z | 4 |
| Calculated Density (g/cm³) | ~ 1.3 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements present in a compound. This data is then used to confirm the empirical formula of the synthesized "this compound," which is C₁₀H₈O₂.
The analysis is typically performed using a combustion-based method. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperature. The resulting combustion products, primarily carbon dioxide and water, are then passed through a series of absorbers where they are quantitatively trapped. The amounts of carbon and hydrogen in the original sample are then calculated from the masses of carbon dioxide and water produced. The results are presented as a weight percentage of each element. For a pure sample of "this compound," the experimentally determined percentages of carbon and hydrogen should be in close agreement with the calculated theoretical values. This technique is a critical component of the full characterization of any newly synthesized compound. scielo.brmdpi.com
Table 4: Elemental Analysis Data for this compound (C₁₀H₈O₂)
| Element | Calculated (%) | Found (%) (Illustrative) |
| Carbon (C) | 74.99 | 74.95 |
| Hydrogen (H) | 5.03 | 5.08 |
| Oxygen (O) | 19.98 | Not Determined |
Computational and Theoretical Investigations of 6 Ethynyl 2,3 Dihydro 1,4 Benzodioxine
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric features of organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-ethynyl-2,3-dihydro-1,4-benzodioxine, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. These calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's three-dimensional conformation. For instance, studies on related 2,3-dihydro-1,4-benzodioxine derivatives have successfully used DFT to establish their structural parameters researchgate.net. The planarity of the benzodioxine ring system and the orientation of the ethynyl (B1212043) substituent are key aspects revealed by these theoretical models.
Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (dioxine) | ~1.37 Å | |
| C-C (dioxine) | ~1.52 Å | |
| C≡C (ethynyl) | ~1.21 Å | |
| C-H (ethynyl) | ~1.06 Å | |
| Bond Angle | O-C-C (dioxine) | ~109.5° |
| C-C-C (aromatic) | ~120.0° | |
| Dihedral Angle | C-O-C-C (dioxine) | Varies (puckered) |
Note: These are representative values based on typical findings for similar molecular structures and are not from a direct computational study of the specific compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity researchgate.net. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The presence of the electron-withdrawing ethynyl group is expected to influence these energy levels.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index indicates a greater capacity to accept electrons. Studies on analogous compounds have utilized these descriptors to predict their chemical behavior researchgate.net.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |
| Global Electrophilicity (ω) | χ² / (2η) | 2.79 eV |
Note: These values are illustrative and based on general trends observed in similar aromatic compounds researchgate.netresearchgate.net.
DFT calculations are also a reliable tool for predicting the spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Raman activities can be compared with experimental data to confirm the molecular structure. For instance, the calculated ¹H NMR spectrum would predict the chemical shifts of the aromatic protons, the methylene (B1212753) protons of the dioxine ring, and the acetylenic proton. Similarly, the calculated IR spectrum would show characteristic vibrational modes, such as C-H stretching of the aromatic and ethynyl groups, C-O-C stretching of the ether linkages, and the C≡C triple bond stretching. Experimental IR and NMR data for various 2,3-dihydro-1,4-benzodioxine derivatives have been extensively reported, providing a solid basis for comparison. mdpi.comscirp.org
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Functional Group/Proton | Predicted Wavenumber/Chemical Shift |
| IR | Aromatic C-H stretch | 3100-3000 cm⁻¹ |
| Aliphatic C-H stretch | 2950-2850 cm⁻¹ | |
| C≡C stretch | ~2150 cm⁻¹ | |
| C-O-C stretch | 1250-1050 cm⁻¹ | |
| ¹H NMR | Aromatic H | 6.8-7.2 ppm |
| Dioxine CH₂ | ~4.3 ppm | |
| Ethynyl H | ~3.0 ppm | |
| ¹³C NMR | Aromatic C | 115-145 ppm |
| Ethynyl C | 75-85 ppm | |
| Dioxine CH₂ | ~64 ppm |
Note: These are expected ranges based on spectroscopic data of analogous compounds mdpi.comscirp.org.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, as well as regions prone to hydrogen bonding. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the dioxine ring and the π-system of the ethynyl group and the benzene ring, while the hydrogen atoms would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting reaction mechanisms.
Molecular Dynamics Simulations (if applicable to conformational studies)
While the 2,3-dihydro-1,4-benzodioxine ring has a degree of conformational flexibility, it is relatively rigid. Molecular Dynamics (MD) simulations could be employed to study the conformational dynamics of the molecule, particularly the puckering of the dioxine ring and the rotation of the ethynyl group. MD simulations on related heterocyclic systems have been used to understand their structural stability and interactions with biological targets nist.gov. Such simulations would provide insights into the accessible conformations of this compound in different environments, such as in solution or within a protein binding site.
In Silico Approaches to Molecular Design and Ligand Optimization
The 2,3-dihydro-1,4-benzodioxine scaffold is present in numerous biologically active compounds. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are frequently used to design and optimize ligands based on this scaffold mdpi.comnih.gov. For this compound, the ethynyl group offers a key point for modification to enhance binding affinity and selectivity for a specific biological target. In silico design could involve exploring various substituents on the ethynyl group or the aromatic ring to improve pharmacokinetic and pharmacodynamic properties. Molecular docking simulations could predict the binding mode and affinity of these designed derivatives within the active site of a target protein, thereby guiding synthetic efforts towards more potent and selective compounds nih.gov.
Molecular Docking for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.
While no specific molecular docking studies have been published for this compound, research on other 1,4-benzodioxane (B1196944) derivatives has demonstrated the utility of this approach. For instance, derivatives of 1,4-benzodioxane have been investigated as potential inhibitors for targets like the bacterial enzyme FabH and as platelet aggregation inhibitors. nih.govnih.gov These studies utilize molecular docking to elucidate the binding interactions within the active site of the target proteins, guiding the design of more potent and selective compounds.
A hypothetical molecular docking study of this compound would involve:
Target Identification: Selecting a biologically relevant protein target.
In Silico Modeling: Predicting the three-dimensional structure of the compound and the target protein.
Docking Simulation: Using specialized software to predict the binding pose and calculate a scoring function to estimate binding affinity.
The results of such a study could provide valuable insights into the potential biological targets of this compound and the key molecular interactions driving its activity.
Structural Analysis of Protein-Ligand Binding Pockets
The analysis of the protein-ligand binding pocket is a critical step that follows molecular docking. It involves a detailed examination of the three-dimensional space where the ligand binds to the protein, identifying the key amino acid residues and the types of interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For the 1,4-benzodioxane scaffold, studies have shown that the dihydrodioxin ring and its substituents can form crucial interactions within protein binding pockets. nih.gov Understanding these interactions is fundamental for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and specificity.
In a future study of this compound, a thorough analysis of its binding pocket in a given protein target would reveal:
Key Amino Acid Residues: Identifying the specific amino acids that form direct contacts with the compound.
Interaction Types: Characterizing the nature of the chemical bonds and forces involved in the binding.
Role of the Ethynyl Group: Determining the specific contribution of the ethynyl substituent to the binding affinity and selectivity.
This information would be invaluable for the optimization of this compound as a potential therapeutic agent.
Application of Machine Learning Models in Compound Design
Machine learning (ML) has emerged as a powerful tool in drug discovery and compound design. nih.gov ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. These models can be used for various tasks, including virtual screening, quantitative structure-activity relationship (QSAR) modeling, and de novo drug design.
While there are no specific machine learning models reported for the design of this compound, the general principles of ML in medicinal chemistry are well-established. beilstein-journals.orgrsc.orgnih.gov For instance, ML models have been successfully applied to predict the anticancer activity of various compounds and to design novel molecules with desired properties. mdpi.com
The application of machine learning to this compound could involve:
Developing QSAR Models: Building models that correlate the structural features of a series of 1,4-benzodioxine derivatives with their biological activity to predict the potency of new analogs.
Generative Models for De Novo Design: Using advanced deep learning techniques to generate novel molecular structures based on the 1,4-benzodioxine scaffold with optimized properties.
Predicting ADMET Properties: Employing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs.
The integration of machine learning into the design and development of compounds like this compound holds the promise of accelerating the discovery of new and effective therapeutic agents.
Applications of 6 Ethynyl 2,3 Dihydro 1,4 Benzodioxine in Advanced Organic Synthesis
As a Core Scaffold for Designing Novel Chemical Entities
The 2,3-dihydro-1,4-benzodioxine moiety is recognized as an "evergreen" and versatile scaffold in medicinal chemistry. researchgate.netnih.gov Its structural rigidity, metabolic stability, and ability to position substituents in a defined three-dimensional space make it an ideal core for designing new therapeutic agents. By modifying this core, researchers have developed numerous compounds with a wide array of biological activities. nih.govmdpi.com
For instance, the related compound 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was identified as a lead structure for the development of potent Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, which are crucial in anticancer drug development. nih.gov Further derivatization of the benzodioxine scaffold has led to the synthesis of molecules with potential applications as antibacterial agents, antihypertensives, diuretics, and inhibitors of enzymes like α-glucosidase and acetylcholinesterase, which are relevant to diabetes and Alzheimer's disease, respectively. mdpi.comscielo.brnih.gov The synthesis of these entities often begins with a functionalized 2,3-dihydro-1,4-benzodioxine, such as an amine or carboxylic acid derivative, which is then elaborated through various synthetic steps. nih.govscielo.br
Table 1: Examples of Bioactive Compounds Derived from the 2,3-Dihydro-1,4-benzodioxine Scaffold
| Compound Class | Starting Scaffold Derivative | Therapeutic Target/Application | Reference(s) |
|---|---|---|---|
| PARP1 Inhibitors | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | Cancer | nih.gov |
| Sulfonamides | N-2,3-dihydrobenzo mdpi.comorganic-chemistry.org-dioxin-6-amine | α-Glucosidase, Acetylcholinesterase | scielo.br |
| Acetamides | N-2,3-dihydrobenzo mdpi.comorganic-chemistry.org-dioxin-6-amine | Antibacterial | scielo.br |
| Dipeptidyl Peptidase IV Inhibitors | 2-(substituted)-2,3-dihydro-1,4-benzodioxine | Diabetes, Obesity | mdpi.com |
Role as a Precursor in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. organic-chemistry.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. tcichemicals.comnih.gov Common MCRs include the Ugi, Passerini, Biginelli, and Mannich reactions. organic-chemistry.orgslideshare.net
A thorough review of the scientific literature did not yield specific examples of 6-ethynyl-2,3-dihydro-1,4-benzodioxine being directly employed as a precursor in published multi-component reactions.
Intermediates in the Synthesis of Complex Heterocyclic Systems
The ethynyl (B1212043) group of this compound is a powerful functional handle for the construction of complex heterocyclic systems. The terminal alkyne can participate in a variety of powerful C-C and C-N bond-forming reactions, most notably the palladium-catalyzed Sonogashira coupling. mdpi.com This reaction allows the benzodioxine core to be linked to various aryl or vinyl halides, creating advanced intermediates that can undergo subsequent cyclization reactions.
Research has demonstrated that ethynyl-substituted aromatics are key precursors for heterocycles. For example, a rapid, microwave-assisted Sonogashira coupling has been used to synthesize 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. In a more complex cascade, ortho-ethynyl-anilines react with aryl iodides in a one-pot sequence involving Sonogashira coupling, intramolecular aminopalladation, and a second cross-coupling event to yield highly substituted 2,3-diarylindoles. These methodologies showcase the utility of the ethynyl group in building intricate, fused heterocyclic frameworks.
Table 2: Heterocycle Synthesis Involving Ethynyl Precursors
| Reaction Type | Ethynyl Precursor Type | Resulting Heterocycle | Key Features |
|---|---|---|---|
| Sonogashira Coupling & Condensation | Aryl-ethynyl pyridine | Benzimidazole | Microwave-assisted, efficient C-C bond formation followed by cyclization. |
Building Block for Macrocyclic Structures
The terminal alkyne of this compound provides a reactive site for the synthesis of macrocycles, a class of molecules of great interest in drug discovery and host-guest chemistry. nih.govmdpi.com The construction of these large rings is a significant synthetic challenge, and several strategies leverage the unique reactivity of the ethynyl group. nih.gov
One prominent method is the use of transition metal-catalyzed cross-coupling reactions. For instance, a double Sonogashira coupling between a di-iodinated aromatic compound and a molecule with two terminal alkynes can be used to form large, shape-persistent macrocycles. mdpi.com In this context, this compound could be homocoupled under Glaser-Eglinton conditions to form a symmetrical dimeric macrocycle containing a butadiyne linkage. Alternatively, it could be used as the "alkyne component" in a cyclization reaction with a di-halogenated derivative of another molecule to form a complex, unsymmetrical macrocycle. These approaches highlight the potential of the title compound as a key building block for accessing novel macrocyclic architectures. mdpi.com
Applications in Material Science
The ethynyl group is a critical functional group for the synthesis of conjugated organic materials with applications in electronics and photonics. The creation of polymers featuring alternating donor and acceptor units linked by ethynylene (–C≡C–) bridges is a common strategy for tuning the optoelectronic properties of materials. mdpi.com
The Sonogashira coupling polymerization is the primary method used to synthesize these materials. In this reaction, a di-ethynyl monomer is reacted with a di-halo monomer to build the polymer chain. This compound can be converted into a di-ethynyl or di-halo derivative and subsequently used in such polymerizations. The incorporation of the ethynylene linker is known to enhance the planarity of the polymer backbone, which can lead to a reduction in the material's band gap and a red-shift in its absorption spectrum. mdpi.com These properties are highly desirable for applications in organic solar cells, light-emitting diodes, and field-effect transistors. rsc.org
Table 3: Role of Ethynylene Linkers in Conjugated Polymers
| Polymer Type | Monomers | Synthetic Method | Effect of Ethynylene Linker | Potential Application | Reference(s) |
|---|---|---|---|---|---|
| Donor-Acceptor Copolymer | Di-ethynyl fluorene, Di-bromo naphthothiadiazole | Sonogashira Coupling | Increases planarity, red-shifts absorption, lowers band gap | Organic electronics | mdpi.com |
Molecular Interactions and Mechanistic Studies of 1,4 Benzodioxine Derivatives Excluding Clinical Outcomes
Structural Basis of Molecular Recognition at Biological Targets
The biological activity of 1,4-benzodioxine derivatives is intrinsically linked to their ability to bind with high affinity and specificity to their target proteins. This recognition is governed by a complex interplay of non-covalent interactions, which collectively determine the stability and conformation of the ligand-target complex.
The binding of 1,4-benzodioxine derivatives to their biological targets is often characterized by a network of specific interactions with key amino acid residues within the binding pocket. These interactions can include hydrogen bonds, π-π stacking, hydrophobic interactions, and van der Waals forces.
For instance, in the context of Poly(ADP-ribose) polymerase 1 (PARP1) inhibition, the carboxamide group, a common feature in many 1,4-benzodioxine-based inhibitors, is crucial for forming hydrogen bonds with the backbone of Gly863 in the nicotinamide (B372718) binding pocket. nih.gov The aromatic ring of the benzodioxin core can engage in π-π stacking interactions with aromatic residues such as Tyr907, further anchoring the inhibitor in the active site. The ethynyl (B1212043) group at the 6-position of the benzodioxin ring, being a rigid and linear moiety, can also participate in various non-covalent interactions. It can act as a hydrogen bond acceptor and its π-system can interact with appropriate donor groups or other aromatic systems within the binding site.
The nature and geometry of these interactions are critical for the potency and selectivity of the compound. The table below summarizes key potential interactions based on studies of related heterocyclic compounds.
| Interaction Type | Potential Interacting Residues/Moieties | Significance in Binding |
| Hydrogen Bonding | Glycine, Serine, Threonine, Aspartate, Glutamate | Directs orientation and provides specificity. |
| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan, Histidine | Stabilizes the ligand in the binding pocket through aromatic interactions. |
| Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine | Contributes to the overall binding affinity by displacing water molecules. |
| Ethynyl Group Interactions | Hydrogen bond donors/acceptors, Aromatic rings | Can act as a hydrogen bond acceptor or engage in π-interactions, providing additional binding affinity and specificity. |
This table presents potential interactions based on the analysis of related compounds and general principles of medicinal chemistry.
The binding of a ligand to its target protein is a dynamic process that often involves conformational changes in both the ligand and the protein. Understanding these changes is crucial for elucidating the mechanism of action.
Upon binding to PARP1, for example, inhibitors can induce or stabilize specific conformations of the enzyme. Studies on various PARP inhibitors have shown that the binding event can affect the conformation of the helical domain (HD), which is involved in an allosteric network that communicates between the DNA-binding and catalytic domains. nih.govnih.gov While specific conformational studies on 6-ethynyl-2,3-dihydro-1,4-benzodioxine are not available, it is plausible that its binding would similarly influence the conformational landscape of PARP1, leading to the inhibition of its catalytic activity.
In the case of HSF1, which is known to be regulated by chaperone proteins and undergoes significant conformational changes upon activation, a small molecule inhibitor like this compound could potentially stabilize an inactive conformation of the transcription factor, preventing its trimerization and DNA binding. The conformational flexibility of the 2,3-dihydro-1,4-benzodioxin ring system allows it to adapt to the shape of the binding pocket, which can be a key determinant of its inhibitory activity. sigmaaldrich.com
Modulation of Protein Function through Molecular Binding
The binding of this compound and its derivatives to their biological targets can lead to a variety of functional consequences, ranging from enzyme inhibition to the modulation of receptor activity.
One of the well-documented activities of 1,4-benzodioxine derivatives is the inhibition of PARP1, a key enzyme in the DNA damage response pathway. nih.gov By competing with the endogenous substrate NAD+ for the nicotinamide binding site, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, thereby impairing DNA repair. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, leading to synthetic lethality.
The potency of PARP1 inhibition by 1,4-benzodioxine derivatives can be fine-tuned by substitutions on the benzodioxin core. The ethynyl group at the 6-position can enhance inhibitory activity through several mechanisms. Its electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially enhancing binding interactions. Furthermore, its rigid and linear geometry can allow for specific interactions with residues deep within the binding pocket that may not be accessible to other substituents.
The table below shows the PARP1 inhibitory activity of a related 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide derivative.
| Compound | Target | IC50 (µM) |
| 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide | PARP1 | 5.8 nih.gov |
This data is for a related compound and serves as a reference for the potential activity of this compound.
Heat Shock Transcription Factor 1 (HSF1) is a critical regulator of the cellular stress response. In cancer, HSF1 is often hijacked to promote cell survival and proliferation. Fused 1,4-dihydrodioxin derivatives have been identified as potential inhibitors of HSF1. While the precise molecular mechanism remains to be fully elucidated, it is hypothesized that these compounds bind to HSF1 and prevent its activation, thereby blocking the transcription of its target genes.
The interaction of this compound with HSF1 could involve binding to a regulatory domain of the protein, thereby stabilizing its monomeric, inactive state and preventing its stress-induced trimerization and subsequent DNA binding to heat shock elements (HSEs) in the promoters of its target genes. The ethynyl group could play a role in directing the molecule to a specific sub-pocket within the HSF1 binding site, contributing to its inhibitory potency.
Beyond enzyme and transcription factor inhibition, 1,4-benzodioxine derivatives have also been shown to modulate the activity of various receptors. For instance, certain derivatives have been identified as antagonists of the dopamine (B1211576) D2 receptor and agonists of the serotonin (B10506) 5-HT1A receptor. researchgate.net This dual activity is of interest for the development of atypical antipsychotics.
At a molecular level, the agonistic or antagonistic effect of a 1,4-benzodioxine derivative is determined by how its binding affects the conformational state of the receptor. An agonist will typically stabilize an active conformation that triggers downstream signaling, while an antagonist will bind to the receptor without inducing this conformational change, thereby blocking the action of the endogenous ligand.
The specific substitution pattern on the 1,4-benzodioxine core, including the presence and position of an ethynyl group, would be critical in determining its receptor binding profile and functional activity. The ethynyl group could, for example, form a key interaction with a specific residue in the receptor's binding pocket that is responsible for inducing the conformational change leading to agonism or, conversely, preventing it, resulting in antagonism.
Scaffold Hopping and Bioisosteric Replacement Strategies in Ligand Design
In the realm of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. Two powerful strategies employed in this endeavor are scaffold hopping and bioisosteric replacement. These approaches are particularly relevant to versatile chemical structures like the 1,4-benzodioxine scaffold, which is present in numerous biologically active compounds. enamine.netmdpi.com This section will explore these strategies with a focus on their application to derivatives of 1,4-benzodioxine, including the potential role of the this compound moiety in ligand design.
Scaffold hopping involves the replacement of a core molecular structure (scaffold) with a chemically different one while preserving the essential arrangement of functional groups required for biological activity. nih.gov This can lead to the discovery of novel intellectual property, improved physicochemical properties, and altered metabolic pathways. nih.gov Bioisosteric replacement, on the other hand, is the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with broadly similar biological activity. cambridgemedchemconsulting.com
While direct studies on scaffold hopping and bioisosteric replacement originating from this compound are not extensively documented in publicly available research, the principles can be illustrated through studies on closely related 1,4-benzodioxine derivatives.
One notable example of scaffold hopping involves the development of potent Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. Starting with a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) lead compound, researchers successfully implemented a scaffold hopping strategy to enhance inhibitory potency. In this study, one of the oxygen atoms in the dioxine ring was replaced with a bioisosteric –NH– group, leading to a benzoxazinone (B8607429) scaffold. This modification, coupled with other substitutions, resulted in a significant increase in PARP1 inhibition.
| Compound | Scaffold | Modification | PARP1 IC50 (µM) |
|---|---|---|---|
| Lead Compound | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | - | 5.8 |
| Scaffold Hopped Analog | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] enamine.netnih.govoxazine-8-carboxamide | Replacement of one oxygen in the dioxine ring with an NH group and addition of a substituted benzylidene moiety. | 0.082 |
The ethynyl group, as present in this compound, is a versatile functional group in medicinal chemistry and can be considered a non-classical bioisostere for other chemical moieties. For instance, the ethynyl group has been investigated as a bioisostere for halogens like iodine. While the substitution is not always straightforward and its success is context-dependent, it offers a means to modulate electronic and spatial properties. The linear geometry of the ethynyl group and its ability to participate in various non-covalent interactions make it an intriguing candidate for bioisosteric replacement strategies.
A prime example of the successful bioisosteric replacement of a halogen with an ethynyl group can be seen in the development of certain kinase inhibitors. This substitution can influence ligand binding and can be a valuable tool in optimizing lead compounds.
| Compound | Target | Original Group | Bioisosteric Replacement | Significance |
|---|---|---|---|---|
| Gefitinib | EGFR | Chlorine | - | Marketed Drug |
| Erlotinib | EGFR | - | Ethynyl | Marketed Drug with a similar scaffold, demonstrating the viability of this bioisosteric replacement. |
In the context of this compound, the ethynyl group could potentially be replaced by other small, linear groups such as a cyano or a small halogen atom to fine-tune activity or physicochemical properties. Conversely, the ethynyl group itself could be introduced into other scaffolds as a bioisostere for larger groups, leveraging its unique electronic and steric profile.
The synthesis of various derivatives of 1,4-benzodioxine substituted at the 6-position provides a foundation for exploring these design strategies. For instance, the synthesis of N-(2,3-dihydrobenzo enamine.netnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide demonstrates the chemical tractability of this position, opening the door for the introduction of a wide array of functional groups and potential scaffold hopping starting points. scielo.br
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Routes
The primary route to 6-ethynyl-2,3-dihydro-1,4-benzodioxine and its derivatives is the Sonogashira cross-coupling reaction. nih.govwikipedia.orgmsu.eduorganic-chemistry.org This well-established palladium- and copper-cocatalyzed reaction provides a reliable method for forming the crucial carbon-carbon bond between a terminal alkyne and an aryl halide. nih.govwikipedia.org The synthesis typically commences from a halogenated 2,3-dihydro-1,4-benzodioxine precursor, most commonly the 6-iodo or 6-bromo derivative. The reactivity of the halide follows the general trend of I > Br > Cl, making the iodo-substituted compound the preferred starting material for milder reaction conditions. mdpi.com
Future research is focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies. This includes the exploration of:
Copper-free Sonogashira couplings: While the copper co-catalyst is traditional, it can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling). gelest.com Developing robust copper-free conditions, perhaps utilizing more advanced palladium catalysts or alternative coupling partners, is a key area of investigation. amanote.com
Alternative leaving groups: Research into using aryl triflates as coupling partners instead of halides is gaining traction. nih.goveuroasiajournal.org Aryl triflates can be readily prepared from the corresponding phenols and offer a viable alternative, expanding the range of accessible starting materials.
Direct C-H ethynylation: A highly desirable but challenging approach involves the direct coupling of a C-H bond on the benzodioxine ring with an ethynylating reagent. This would eliminate the need for pre-functionalization with a halogen, leading to a more atom-economical synthesis.
Flow chemistry: Implementing continuous flow technologies for the synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability.
A typical synthetic approach involves the initial synthesis of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through the Williamson ether synthesis, by reacting a catechol derivative with 1,2-dihaloethane. mdpi.comnih.govmdpi.com Subsequent halogenation at the 6-position provides the necessary precursor for the Sonogashira coupling. For instance, 6-bromo-4H-1,3-benzodioxine can be synthesized from 4-bromophenol (B116583) and paraformaldehyde. mdpi.com
| Precursor | Reagent | Catalyst System | Product | Ref |
| 6-Iodo-2,3-dihydro-1,4-benzodioxine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 6-((Trimethylsilyl)ethynyl)-2,3-dihydro-1,4-benzodioxine | wikipedia.org |
| 6-Bromo-2,3-dihydro-1,4-benzodioxine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 6-Alkynyl-2,3-dihydro-1,4-benzodioxine | nih.gov |
| 2,4'-Bis(hydroxy)diphenyl sulfone bis(triflate) | Terminal Alkyne | [Pd(PPh₃)₂Cl₂] / CuI | 2,4'-Bis(alkynyl)diphenyl sulfones | euroasiajournal.org |
Exploration of Advanced Functionalization Strategies for the Ethynyl (B1212043) Moiety
The terminal ethynyl group of this compound is a versatile handle for a wide array of chemical transformations. This allows for the construction of more complex molecules with diverse functionalities. numberanalytics.com
A prominent and rapidly expanding area of application is in "click" chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne with an azide (B81097). This strategy is invaluable for:
Drug discovery: Linking the benzodioxine scaffold to other pharmacophores or biomolecules.
Bioconjugation: Attaching fluorescent dyes, biotin (B1667282) tags, or other probes for biological studies.
Materials science: Creating functionalized polymers and materials.
Beyond click chemistry, other functionalization strategies for the ethynyl group are being explored:
Oxidative coupling reactions: Such as the Glaser or Hay coupling, to synthesize symmetrical diynes, which can be used to build larger conjugated systems. gelest.com
Addition reactions: The triple bond can undergo various addition reactions, including hydrogenation to form the corresponding vinyl or ethyl derivatives, and halogenation. msu.edulibretexts.org
Cycloaddition reactions: Participation in [2+2], [4+2], and other cycloaddition reactions to construct complex cyclic and heterocyclic systems. numberanalytics.com
Metal-catalyzed cross-coupling reactions: The terminal alkyne can act as a nucleophile in various cross-coupling reactions to form internal alkynes with diverse substituents.
Integration with Advanced Computational Methods for De Novo Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the de novo design of molecules with desired properties and providing deep insights into reaction mechanisms and molecular interactions. mdpi.comiaea.org For this compound, computational methods are being applied to:
Predict reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to predict its reactivity in various chemical transformations. euroasiajournal.org
Elucidate reaction mechanisms: Computational studies can help to understand the intricate details of catalytic cycles, such as the Sonogashira coupling, and to design more efficient catalysts.
Design novel derivatives: By modeling the interactions of virtual libraries of this compound derivatives with biological targets, such as enzymes or receptors, computational screening can identify promising candidates for synthesis and further investigation in medicinal chemistry.
Analyze spectroscopic data: Theoretical calculations of NMR and IR spectra can aid in the structural elucidation of newly synthesized compounds. nih.gov
A computational study on a benzodioxane-substituted chalcone (B49325) derivative using DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been reported, providing insights into its structural and electronic properties. euroasiajournal.org Similar studies on this compound would be highly valuable.
Expanding Applications in Diverse Fields of Chemical Science
The unique structural features of this compound open up a wide range of potential applications across various scientific disciplines.
Medicinal Chemistry: The 1,4-benzodioxane (B1196944) moiety is a well-known pharmacophore present in several approved drugs. tsijournals.com The introduction of the ethynyl group allows for the facile synthesis of novel derivatives with potential applications as anticancer, anti-inflammatory, or neuroprotective agents. mdpi.comscielo.brresearchgate.net The ability to use click chemistry to link the benzodioxine scaffold to other biologically active molecules is a particularly powerful strategy in drug discovery.
Materials Science: The rigid, linear nature of the ethynyl group makes it an excellent component for the construction of novel organic materials. Potential applications include the development of:
Conjugated polymers: For use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Molecular wires and switches: Taking advantage of the electronic properties of the conjugated system.
Functionalized surfaces: By immobilizing the molecule onto a surface via the ethynyl group.
Chemical Biology: As a versatile chemical probe, this compound can be used to study biological processes. The ethynyl group can be used to attach reporter molecules, allowing for the visualization and tracking of the benzodioxine scaffold within a biological system.
Investigation of Unexplored Reactivity Pathways
While the Sonogashira coupling and click chemistry are the most explored reactions of this compound, there are numerous other reactivity pathways that remain to be investigated. Future research could focus on:
Enyne metathesis: The reaction of the ethynyl group with an alkene in the presence of a suitable catalyst to form a conjugated diene.
Carbometalation reactions: The addition of an organometallic reagent across the triple bond to generate a new organometallic species that can be further functionalized.
Radical reactions: Investigating the addition of radicals to the triple bond to form vinyl radical intermediates, which can then undergo further reactions.
Rearrangement reactions: Exploring the possibility of skeletal rearrangements under specific reaction conditions to generate novel molecular scaffolds.
The exploration of these and other novel reactivity pathways will undoubtedly lead to the discovery of new and valuable chemical transformations and the synthesis of a wider range of functional molecules based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 6-ethynyl-2,3-dihydro-1,4-benzodioxine, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated benzodioxine precursors. For example, bromoethoxy derivatives (e.g., 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine) can undergo Sonogashira coupling with terminal alkynes under palladium catalysis . Key optimization steps include:
- Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI for improved cross-coupling efficiency.
- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the ethynyl product.
Yield improvements (up to 70%) are achievable by degassing solvents to prevent alkyne oxidation .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈O₂).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in benzodioxine derivatives?
- Methodological Answer : Follow standardized protocols for Minimum Inhibitory Concentration (MIC) determination:
- Bacterial strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens .
- Culture conditions : Mueller-Hinton broth, 37°C, 18–24 hours.
- Dosage range : Serial dilutions from 8–128 μg/mL.
Example MIC values for related compounds:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Data discrepancies can arise from variations in bacterial strain virulence or compound solubility . |
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):
- Target selection : Prioritize receptors like PD-L1 (PDB ID: 5N2F) based on structural homology to benzodioxine derivatives .
- Docking parameters : Grid boxes centered on hydrophobic pockets (e.g., Tyr56 in PD-L1) to capture π-π stacking interactions.
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable anticancer efficacy)?
- Methodological Answer : Conduct meta-analysis with attention to:
- Experimental variables : Cell line heterogeneity (e.g., HeLa vs. MCF-7), culture media, and incubation times.
- Compound stability : Assess degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C).
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant efficacy differences .
Q. How do substituent modifications (e.g., ethynyl vs. carbothioamide groups) alter the structure-activity relationship (SAR) in benzodioxines?
- Methodological Answer : Apply systematic SAR exploration :
- Synthetic diversification : Introduce substituents (e.g., nitro, sulfonyl) at C6/C7 positions via nucleophilic substitution .
- Biological profiling : Compare IC₅₀ values for thrombin inhibition (target: antithrombotic activity) and GPIIb/IIIa binding (antiplatelet activity) .
- Computational QSAR : Develop regression models linking logP, polar surface area, and bioactivity .
Q. What mechanistic insights explain the dual antithrombotic activity of 2,3-dihydro-1,4-benzodioxine derivatives?
- Methodological Answer : Combine in vitro and in silico approaches:
- Enzyme assays : Measure thrombin inhibition (chromogenic substrate S-2238) and fibrinogen binding (ELISA).
- Crystallography : Resolve co-crystal structures with thrombin (e.g., PDB ID: 1PPB) to identify key hydrogen bonds (e.g., with Gly216).
- Pharmacophore modeling : Highlight essential motifs (e.g., dioxane ring for hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
